molecular formula C15H18N4O2S2 B5128492 N-[5-[2-(butylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

N-[5-[2-(butylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B5128492
M. Wt: 350.5 g/mol
InChI Key: CFUSCIGLSLKDJL-UHFFFAOYSA-N
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Description

N-[5-[2-(butylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a benzamide group attached to a thiadiazole ring, which is further substituted with a butylamino group and an oxoethylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[2-(butylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide typically involves a multi-step process. One common synthetic route starts with the preparation of the thiadiazole ring, which can be achieved through the cyclization of appropriate thiosemicarbazide derivatives. The key steps in the synthesis include:

    Cyclization: Thiosemicarbazide derivatives are cyclized in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to form the thiadiazole ring.

    Substitution: The thiadiazole ring is then functionalized with a butylamino group through nucleophilic substitution reactions. This step often requires the use of a base, such as sodium hydride (NaH), to facilitate the substitution.

    Coupling: The final step involves the coupling of the functionalized thiadiazole ring with benzoyl chloride to form the benzamide derivative. This reaction is typically carried out in the presence of a base, such as triethylamine (TEA), to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. Key considerations in industrial production include the optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[5-[2-(butylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the oxo group to a hydroxyl group.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), triethylamine (TEA)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydroxyl derivatives

    Substitution: Various substituted benzamide derivatives

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various bacterial and fungal strains.

    Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with promising results in preclinical studies.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and thermal stability.

Mechanism of Action

The mechanism of action of N-[5-[2-(butylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Enzyme Inhibition: It inhibits key enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

    DNA Intercalation: The compound can intercalate into DNA, interfering with DNA replication and transcription, which is particularly relevant in its anticancer activity.

    Reactive Oxygen Species (ROS) Generation: It induces the production of reactive oxygen species, leading to oxidative stress and cell death in target cells.

Comparison with Similar Compounds

N-[5-[2-(butylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide can be compared with other thiadiazole derivatives, such as:

    N-[5-(2-hydroxyethyl)-1,3,4-thiadiazol-2-yl]benzamide: Similar structure but with a hydroxyethyl group instead of a butylamino group.

    N-[5-(2-aminoethyl)-1,3,4-thiadiazol-2-yl]benzamide: Contains an aminoethyl group, which may alter its biological activity and chemical reactivity.

    N-[5-(2-methylaminoethyl)-1,3,4-thiadiazol-2-yl]benzamide: Features a methylaminoethyl group, potentially affecting its pharmacokinetic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiadiazole derivatives.

Properties

IUPAC Name

N-[5-[2-(butylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S2/c1-2-3-9-16-12(20)10-22-15-19-18-14(23-15)17-13(21)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUSCIGLSLKDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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